molecular formula C14H19NO3 B8664125 7-tert-Butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzofuran CAS No. 178322-42-4

7-tert-Butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzofuran

Cat. No. B8664125
M. Wt: 249.30 g/mol
InChI Key: RHCXNHRXYSCHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05684002

Procedure details

A solution of 7-tert-butyl-3,3-dimethyl-2,3-dihydrobenzo[b]furan (10.0 g, 49.0 mmol) in glacial acetic acid 80 mL) is treated with 70% nitric acid (4.0 mL, 63.7 mmol) dropwise, and allowed to stir at 24° C. for 4 h. TLC (hexane) is used to monitor reaction progress. The reaction mixture is partitioned between Et2O (100 mL) and H2O (100 mL). The Et2O layer is washed with H2O (50 mL) and saturated Na2 CO3 (50 mL), dried (MgSO4), filtered and evaporated to a red solid (9.12 g). Crystallization from hexane provides 7-tert-butyl-3,3-dimethyl-5-nitro-2,3-dihydrobenzo[b]furan as an orange solid.
Name
7-tert-butyl-3,3-dimethyl-2,3-dihydrobenzo[b]furan
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:10]2[O:11][CH2:12][C:13]([CH3:15])([CH3:14])[C:9]=2[CH:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[N+:16]([O-])([OH:18])=[O:17].CCCCCC>C(O)(=O)C>[C:1]([C:5]1[C:10]2[O:11][CH2:12][C:13]([CH3:15])([CH3:14])[C:9]=2[CH:8]=[C:7]([N+:16]([O-:18])=[O:17])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
7-tert-butyl-3,3-dimethyl-2,3-dihydrobenzo[b]furan
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC2=C1OCC2(C)C
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
to stir at 24° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction progress
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between Et2O (100 mL) and H2O (100 mL)
WASH
Type
WASH
Details
The Et2O layer is washed with H2O (50 mL) and saturated Na2 CO3 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a red solid (9.12 g)
CUSTOM
Type
CUSTOM
Details
Crystallization from hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=CC2=C1OCC2(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.